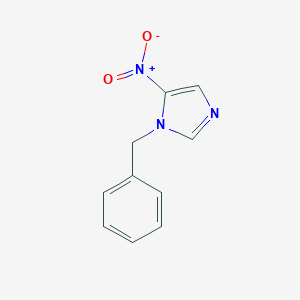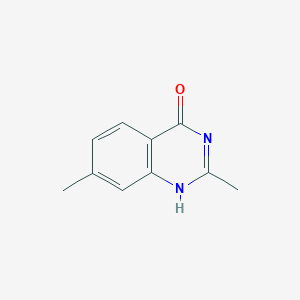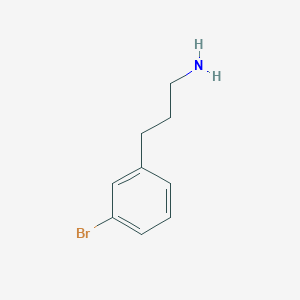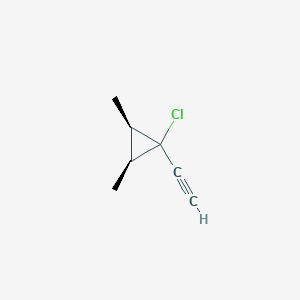
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane is a cyclopropane compound that has gained significant attention in the scientific community due to its potential use in various applications.
Mecanismo De Acción
The mechanism of action of ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane is not fully understood. However, studies have shown that the compound inhibits the activity of the enzyme squalene synthase, which is involved in the biosynthesis of cholesterol and other sterols. This inhibition leads to a decrease in the levels of cholesterol and other sterols in cancer cells, which ultimately results in the death of these cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane has various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the levels of various signaling molecules involved in cancer cell survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further development as an anticancer drug. However, there are also some limitations to using ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane in lab experiments. For example, the compound is highly reactive and can be difficult to handle. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of the compound.
Direcciones Futuras
There are several future directions for research on ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane. One area of focus is the development of new and more efficient synthesis methods for the compound. Additionally, more research is needed to fully understand the mechanism of action of ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane and its potential use in cancer therapy. Other potential applications of the compound, such as its use as an antimicrobial agent, should also be explored. Finally, more research is needed to fully understand the limitations and potential side effects of ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane.
Métodos De Síntesis
((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane can be synthesized using various methods. One of the most common methods involves the reaction of 2,3-dimethylcyclopropanecarboxylic acid with thionyl chloride to produce 2,3-dimethylcyclopropanecarbonyl chloride. The resulting compound is then reacted with acetylene in the presence of a palladium catalyst to produce ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane.
Aplicaciones Científicas De Investigación
((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane has been extensively studied for its potential use in various applications. One of the most promising applications is in the field of cancer research. Studies have shown that ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
Número CAS |
178899-60-0 |
|---|---|
Nombre del producto |
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane |
Fórmula molecular |
C7H9Cl |
Peso molecular |
128.6 g/mol |
Nombre IUPAC |
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C7H9Cl/c1-4-7(8)5(2)6(7)3/h1,5-6H,2-3H3/t5-,6+,7? |
Clave InChI |
WDVYSBBDWGZEAZ-MEKDEQNOSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C1(C#C)Cl)C |
SMILES |
CC1C(C1(C#C)Cl)C |
SMILES canónico |
CC1C(C1(C#C)Cl)C |
Sinónimos |
Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2beta,3beta)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



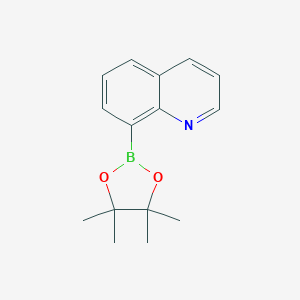
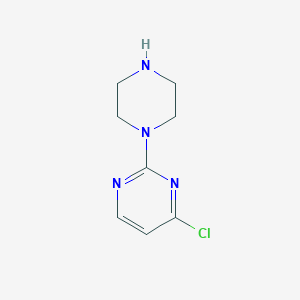
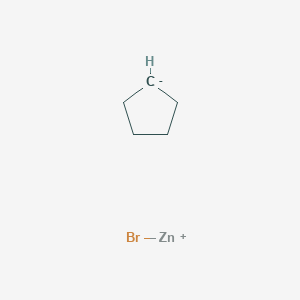
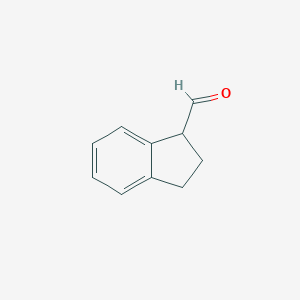
![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)
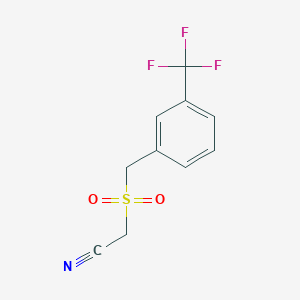
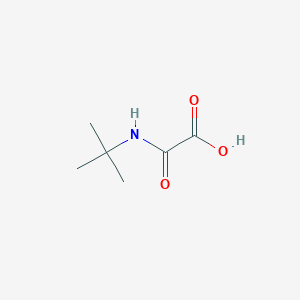
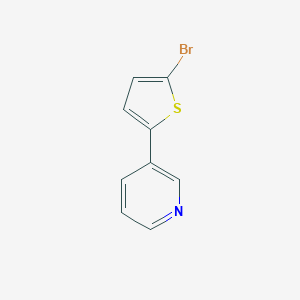
![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
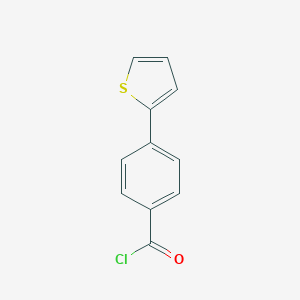
![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)
